1-Benzyl-5-methylpiperidin-3-one
Description
General Context of Piperidinone Heterocycles in Organic Chemistry
Piperidinone heterocycles are a class of organic molecules that feature a six-membered ring containing one nitrogen atom and a ketone group. nih.govontosight.ai This structural framework is a common motif in a wide array of natural products and synthetic compounds. Piperidines, the parent structures lacking the ketone, are found extensively in nature and are synthesized for numerous applications, including in pharmaceuticals and agrochemicals, and as foundational building blocks in organic synthesis. ontosight.ai
The presence of both a nitrogen atom and a carbonyl group within the piperidinone ring imparts a unique reactivity profile. nih.gov The nitrogen atom provides basicity, while the ketone offers a site for various nucleophilic addition and condensation reactions. This dual functionality makes piperidinones versatile intermediates for constructing more complex molecular architectures. nih.gov Consequently, they serve as crucial platforms for developing functionalized piperidine (B6355638) systems with significant potential in medicinal chemistry and the synthesis of biologically active molecules. nih.gov
Research Significance of 1-Benzyl-5-methylpiperidin-3-one as a Chemical Entity
This compound is a specific derivative within the broader piperidinone family. Its structure is characterized by a piperidin-3-one (B1582230) core, a benzyl (B1604629) group attached to the nitrogen atom, and a methyl group at the 5th position of the ring. The compound is recognized primarily as a chemical entity for research purposes. biosynth.com
The significance of this compound in a research context lies in its potential as a specialized building block. The benzyl group serves as a common protecting group for the piperidine nitrogen, which can be removed under various conditions to allow for further functionalization. The methyl and ketone groups offer additional points for stereospecific modifications, making it a valuable starting material for creating diverse and complex molecules. Its isomers, such as 1-benzyl-3-methyl-4-piperidone (B123424) and 1-benzyl-4-methylpiperidin-3-one, are known intermediates in the synthesis of pharmaceutically relevant compounds, highlighting the value of this structural scaffold. chemicalbook.comchemicalbook.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1290047-51-6 | biosynth.com |
| Molecular Formula | C₁₃H₁₇NO | biosynth.comuni.lu |
| Molecular Weight | 203.28 g/mol | biosynth.com |
| InChI | InChI=1S/C13H17NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | uni.lu |
Overview of Key Research Areas Pertaining to the Chemical Compound
While specific research applications for this compound are not extensively documented in publicly available literature, the known applications of its structural analogs and the broader class of N-benzylpiperidones point to several key areas of potential research.
Scaffolding for Biologically Active Molecules: A primary research area for this compound is its use as a scaffold or intermediate in the synthesis of novel, biologically active agents. The piperidine ring is a privileged structure in drug design. ub.edu Related N-benzylpiperidone derivatives have been instrumental in creating inhibitors of influenza A virus and ligands for dopamine (B1211576) receptors. ub.edumdpi.com For instance, 1-benzyl-4-piperidone is a precursor in the synthesis of compounds targeting various G-protein coupled receptors. mdpi.com
Medicinal Chemistry and Drug Discovery: The structural motif of this compound is relevant to the development of new therapeutic agents. Isomers and related structures are used to prepare inhibitors of protein kinases, which are crucial targets in oncology and inflammation research. chemicalbook.com The synthesis of Tofacitinib, a Janus kinase inhibitor, involves intermediates derived from substituted N-benzylpiperidines. researchgate.net
Organic Synthesis Methodology: The compound can also be a subject of research in the development of new synthetic methodologies. The stereocenters at the 3 and 5 positions allow for the exploration of stereoselective reactions, contributing to the broader field of asymmetric synthesis. The development of efficient routes to enantiopure piperidones is an ongoing area of interest in organic chemistry. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-methylpiperidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHLLGBMPQNQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276078 | |
| Record name | 5-Methyl-1-(phenylmethyl)-3-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290047-51-6 | |
| Record name | 5-Methyl-1-(phenylmethyl)-3-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1290047-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-(phenylmethyl)-3-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-5-methylpiperidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical Reactivity and Transformations of 1 Benzyl 5 Methylpiperidin 3 One
Reactivity at the Ketone Functionality
The ketone group, characterized by a polarized carbon-oxygen double bond, is susceptible to attack by nucleophiles at the electrophilic carbon atom and by electrophiles at the oxygen atom. This reactivity allows for a wide range of transformations, including reductions to alcohols and derivatization through condensation reactions.
The reduction of the ketone in 1-benzyl-5-methylpiperidin-3-one yields the corresponding secondary alcohol, 1-benzyl-5-methylpiperidin-3-ol. This transformation can be achieved through several methods, primarily involving hydride reagents or catalytic hydrogenation. The stereochemical outcome of this reduction is a key consideration, as it leads to the formation of a new chiral center at the C-3 position, resulting in diastereomeric products (cis and trans isomers).
Hydride-donating reagents are commonly employed for the reduction of ketones due to their high efficiency and selectivity. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) readily reduce the carbonyl group.
Sodium borohydride is a mild reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It selectively reduces aldehydes and ketones without affecting other functional groups like esters or amides. The reaction of this compound with NaBH₄ is expected to produce 1-benzyl-5-methylpiperidin-3-ol.
Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). While it is highly effective at reducing ketones, its high reactivity means it can also reduce other functional groups if present.
Table 1: Hydride-Mediated Reduction of this compound
| Reagent | Solvent(s) | Product | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-Benzyl-5-methylpiperidin-3-ol | Mild and selective for ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 1-Benzyl-5-methylpiperidin-3-ol | Powerful, non-selective reagent; requires anhydrous conditions. |
Catalytic hydrogenation is another fundamental method for reducing ketones. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon (e.g., Pd/C).
The reaction is typically carried out under pressure in a suitable solvent. A significant consideration in the catalytic hydrogenation of N-benzyl compounds is the potential for hydrogenolysis, which can cleave the N-benzyl group, leading to the formation of toluene (B28343) and the corresponding piperidinol. The reaction conditions, such as catalyst choice, temperature, and pressure, can be optimized to favor the reduction of the ketone over debenzylation.
Table 2: Catalytic Hydrogenation of this compound
| Catalyst | Conditions | Primary Product | Potential Side-Product(s) |
| Pd/C | H₂, Ethanol, Room Temp. | 1-Benzyl-5-methylpiperidin-3-ol | 5-Methylpiperidin-3-ol, Toluene |
| PtO₂ (Adams' catalyst) | H₂, Acetic Acid, Room Temp. | 1-Benzyl-5-methylpiperidin-3-ol | 5-Methylpiperidin-3-ol, Toluene |
| Raney Ni | H₂, Ethanol, High Pressure/Temp. | 1-Benzyl-5-methylpiperidin-3-ol | 5-Methylpiperidin-3-ol, Toluene |
The carbonyl group of this compound can undergo condensation reactions with nitrogen-based nucleophiles or activated carbon nucleophiles to form a variety of derivatives. These reactions are crucial for extending the carbon skeleton or introducing new functional groups.
Ketones react with hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) to form oximes and hydrazones, respectively. nih.govkhanacademy.orgyoutube.comyoutube.com These reactions are typically acid-catalyzed and proceed via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov
The formation of an oxime or hydrazone from this compound replaces the C=O double bond with a C=N double bond, introducing a new functional handle for further synthetic transformations. nih.gov
Table 3: Oxime and Hydrazone Formation
| Reagent | Product Type | Product Name |
| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |
| Hydrazine (N₂H₄) | Hydrazone | This compound hydrazone |
| Phenylhydrazine | Hydrazone | This compound phenylhydrazone |
The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an "active hydrogen" compound—a molecule with a methylene (B1212753) group flanked by two electron-withdrawing groups. wikipedia.org Examples of active methylene compounds include malonic acid, diethyl malonate, and ethyl cyanoacetate. wikipedia.org
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), and results in a dehydrated product, often an α,β-unsaturated ketone. wikipedia.org In the case of this compound, a Knoevenagel condensation would lead to the formation of a new carbon-carbon double bond at the C-3 position, creating a conjugated system.
Table 4: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Expected Product Class |
| Diethyl malonate | Piperidine | Diethyl 2-(1-benzyl-5-methylpiperidin-3-ylidene)malonate |
| Malononitrile | Pyridine | 2-(1-benzyl-5-methylpiperidin-3-ylidene)malononitrile |
| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-2-(1-benzyl-5-methylpiperidin-3-ylidene)acetate |
α-Functionalization and Enolate Chemistry
The presence of a carbonyl group in the piperidine ring allows for a rich chemistry involving the formation of enolates, which are key intermediates for a variety of carbon-carbon bond-forming reactions. The protons on the α-carbons (C2 and C4) of this compound are acidic and can be removed by a suitable base to generate the corresponding enolate.
The enolate of this compound can act as a nucleophile in reactions with electrophiles such as alkyl halides and acylating agents. The regioselectivity of these reactions (alkylation/acylation at C2 vs. C4) can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. While specific studies on the alkylation and acylation of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on analogous piperidone systems.
For instance, the alkylation of related N-substituted piperidones is often achieved using strong bases like lithium diisopropylamide (LDA) to ensure complete enolate formation, followed by the addition of an alkyl halide. The choice of base is critical; for example, in the synthesis of related piperidones, sodium methoxide (B1231860) has been employed as a condensing agent, suggesting its utility in promoting reactions at the α-carbon. mdpi.com It is anticipated that the reaction of this compound with a strong base followed by an alkyl halide (e.g., methyl iodide) or an acyl halide (e.g., acetyl chloride) would yield the corresponding α-substituted product.
Table 1: Predicted Products of α-Alkylation and α-Acylation
| Reactant | Reagent | Predicted Product |
| This compound | 1. LDA, THF, -78 °C; 2. CH₃I | 1-Benzyl-2,5-dimethylpiperidin-3-one and/or 1-Benzyl-4,5-dimethylpiperidin-3-one |
| This compound | 1. LDA, THF, -78 °C; 2. CH₃COCl | 2-Acetyl-1-benzyl-5-methylpiperidin-3-one and/or 4-Acetyl-1-benzyl-5-methylpiperidin-3-one |
Note: The regioselectivity would depend on the specific reaction conditions, with kinetic control favoring the less hindered C4-enolate and thermodynamic control potentially favoring the C2-enolate.
The enolate of this compound can also participate in condensation reactions, such as the aldol (B89426) and Claisen-type reactions. These reactions are fundamental in organic synthesis for the construction of larger and more complex molecules.
A notable example of such reactivity is the base-catalyzed condensation of N-benzyl-4-piperidone with benzaldehyde (B42025) derivatives to form 3,5-di(arylmethylene)-4-piperidone derivatives. guidechem.commdpi.com This suggests that this compound could undergo similar aldol-type condensations with aromatic aldehydes. The reaction would likely proceed via the formation of the enolate, which would then attack the aldehyde, followed by dehydration to yield a conjugated enone. Given the presence of two enolizable positions, mono- or di-condensation products could potentially be formed.
Table 2: Predicted Products of Aldol-Type Condensation
| Reactant | Reagent | Predicted Product (after dehydration) |
| This compound | Benzaldehyde, Base (e.g., NaOH or HCl) | 1-Benzyl-4-(benzylidene)-5-methylpiperidin-3-one and/or 1-Benzyl-2,4-di(benzylidene)-5-methylpiperidin-3-one |
Transformations of the Piperidine Ring System
Beyond the chemistry of the enolate, the piperidine ring and its substituents offer multiple sites for chemical modification.
The N-benzyl group in this compound serves as a common protecting group for the piperidine nitrogen. Its removal, or debenzylation, is a key transformation that can provide the corresponding secondary amine, which can then be further functionalized. Several methods are available for N-debenzylation.
Catalytic hydrogenation is a widely used method for the removal of benzyl (B1604629) groups. researchgate.net However, this method may not be suitable if other reducible functional groups are present in the molecule. Alternative methods that avoid the use of hydrogen gas have been developed. For instance, treatment with ceric ammonium (B1175870) nitrate (B79036) in an aqueous solution can chemoselectively debenzylate N-benzyl tertiary amines. acs.org Another effective method involves the use of potassium tert-butoxide in DMSO with an oxygen atmosphere, which has been shown to be effective for the N-debenzylation of various nitrogen-containing heterocycles. researchgate.netacs.org Acid-facilitated debenzylation using a palladium catalyst and an acid such as acetic acid has also been reported for hindered N-benzylamines. nih.gov
Table 3: N-Debenzylation Strategies
| Reagent | Conditions | Product |
| H₂, Pd/C | Varies (e.g., EtOH, pressure) | 5-Methylpiperidin-3-one |
| Ceric Ammonium Nitrate (CAN) | Aqueous solution | 5-Methylpiperidin-3-one |
| KOtBu, DMSO, O₂ | Room temperature | 5-Methylpiperidin-3-one |
| Pd(OH)₂/C, Acetic Acid, H₂ | Elevated temperature and pressure | 5-Methylpiperidin-3-one |
The piperidinone scaffold can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures. While specific studies on this compound are limited, related transformations in other piperidine systems provide some insights.
For example, nucleophilic ring-opening of N-alkyl substituted 3,4-epoxypiperidines has been studied, demonstrating that the regioselectivity of the ring-opening is dependent on the reaction conditions. researchgate.net Although the target molecule is a piperidinone and not an epoxide, this highlights the potential for ring-opening reactions in substituted piperidines.
Rearrangements of substituted 1-benzylpiperidines have also been observed, sometimes proceeding through an intermediate aziridinium (B1262131) ion. rsc.org Such rearrangements can lead to changes in ring size or the position of substituents. For instance, the Favorskii rearrangement is a known reaction of α-halo ketones that can lead to ring contraction, although its applicability to this specific piperidinone would depend on the ability to selectively halogenate the α-position.
It is also conceivable that under certain conditions, such as treatment with strong acids or bases at high temperatures, more complex, and potentially less predictable, rearrangements or decomposition pathways could occur.
Reactivity of the Benzyl Moiety
The benzyl group in this compound is a significant feature of the molecule, offering several avenues for chemical transformation. Its reactivity can be broadly categorized into two main areas: reactions involving the aromatic phenyl ring and reactions at the benzylic position, which is the carbon atom connecting the phenyl ring to the piperidine nitrogen.
Electrophilic Aromatic Substitution on the Phenyl Ring (Theoretical Considerations)
Electrophilic aromatic substitution is a fundamental class of reactions for benzene (B151609) and its derivatives. The feasibility and outcome of such reactions on the phenyl ring of this compound are dictated by the electronic properties of the substituent attached to the ring. In this case, the substituent is a methylene-piperidine group (-CH2-N(C5H9O)).
The substituent can be viewed as an alkyl group (-CH2-) attached to the ring, which in turn is bonded to an amino nitrogen. Alkyl groups are generally known to be weakly activating and direct incoming electrophiles to the ortho and para positions. pharmdguru.com This is due to their electron-donating inductive effect (+I), which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.
Based on these considerations, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would theoretically proceed on the phenyl ring. The substitution is expected to yield a mixture of ortho- and para-substituted products. However, the bulky nature of the piperidine ring may cause steric hindrance at the ortho positions, potentially favoring the formation of the para isomer.
Benzylic Position Functionalization
The benzylic position (the C-H and C-N bonds of the -CH2- group) is a key site of reactivity. Functionalization at this position often involves the cleavage of the benzyl group or the substitution of its hydrogen atoms.
Benzylic C-N Bond Cleavage (Debenzylation)
The N-benzyl group is widely used in organic synthesis as a protecting group for secondary amines because it is relatively stable under many reaction conditions but can be removed reliably. The most common transformation involving the benzylic position of this compound is its removal through catalytic hydrogenation. This process, known as debenzylation, cleaves the benzylic C-N bond to yield 5-methylpiperidin-3-one and toluene.
Several methods have been developed for this purpose:
Catalytic Hydrogenation: This is a traditional and widely used method involving a metal catalyst, typically Palladium on carbon (Pd/C), under a hydrogen gas atmosphere. The reaction is often efficient but may require elevated pressures. nih.gov
Catalytic Transfer Hydrogenation (CTH): This approach avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule. Ammonium formate (B1220265) is a common and effective hydrogen source for the rapid deprotection of N-benzyl amines in the presence of Pd/C. mdma.ch This method is known for its moderate reaction conditions and often results in clean product formation within minutes. mdma.ch
Enhanced Catalytic Systems: Research has shown that the efficiency of Pd/C-catalyzed debenzylation can be significantly improved by using co-catalysts. For instance, the combined use of niobic acid-on-carbon (Nb2O5/C) with Pd/C has been demonstrated to greatly accelerate the hydrogenative deprotection of N-benzyl groups, allowing the reaction to complete in a much shorter time at room temperature. nih.gov
| Method | Catalyst/Reagents | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Methanol or Ethanol | Room Temperature, H₂ balloon or pressure | Clean reaction, established method | nih.gov |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux Temperature | Rapid (often <15 min), avoids H₂ gas | mdma.ch |
| Mixed Catalyst Hydrogenation | 10% Pd/C, 10% Nb₂O₅/C, H₂ | Methanol | Room Temperature, 45 min | Significantly accelerated reaction rate | nih.gov |
Benzylic C-H Functionalization
While debenzylation removes the entire benzyl group, more advanced synthetic methods allow for the functionalization of the benzylic C-H bonds without cleaving the C-N bond. These reactions are powerful tools for modifying the structure in a more subtle manner.
Rhodium-catalyzed C-H insertion reactions represent a state-of-the-art strategy for this purpose. It has been shown that donor/acceptor rhodium(II) carbenes can achieve highly site-selective functionalization of benzylic C-H bonds. nih.gov Even in the presence of other potentially reactive sites, such as C-H bonds alpha to the nitrogen or oxygen atoms within a molecule, bulky rhodium catalysts can direct the reaction to the benzylic position. nih.gov This methodology allows for the introduction of various ester or other functional groups at the benzylic carbon, creating more complex molecular architectures.
| Reaction Type | Catalyst | Carbene Precursor | Substrate Type | Outcome | Reference |
|---|---|---|---|---|---|
| C-H Insertion | Rh₂(S-NTTL)₄ | N-sulfonyltriazole | Benzyl Ether | Regio- and stereoselective functionalization at the distal benzylic C-H bond. | nih.gov |
| C-H Insertion | Rh₂(S-TPPTTL)₄ | Aryldiazoacetate | Benzyl Ether | Effective functionalization at the distal benzylic position. | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 1 Benzyl 5 Methylpiperidin 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques for Complex Structural Assignment
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. This method is particularly crucial for establishing the stereochemistry of cyclic compounds like 1-Benzyl-5-methylpiperidin-3-one. A NOESY experiment would reveal through-space correlations between protons that are close to each other, typically within 5 Å.
For this compound, a key application of NOESY would be to ascertain the relative orientation of the methyl group at the C5 position and the protons on the piperidine (B6355638) ring and the benzyl (B1604629) group. For instance, the presence of a cross-peak between the methyl protons and specific protons on the benzyl group would indicate a particular conformation of the molecule. The stereochemistry of the methyl group (cis or trans relative to other substituents) could be determined by observing its NOE correlations with the axial or equatorial protons on the adjacent methylene (B1212753) carbons of the piperidine ring.
As of the latest literature reviews, specific NOESY data for this compound has not been reported.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₁₃H₁₇NO, the predicted exact mass can be calculated and compared to the experimental value obtained from HRMS.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO |
| Monoisotopic Mass (Predicted) | 203.13101 Da |
Table 1: Predicted Mass Data for this compound. Data is based on theoretical calculations. nih.gov
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. The fragmentation of this compound would be expected to involve characteristic cleavages of the piperidine ring and the benzyl group. A prominent fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group. Other significant fragments would arise from cleavages of the piperidine ring, influenced by the positions of the methyl group and the ketone. Analysis of these fragments helps to piece together the molecular structure.
While specific experimental fragmentation data for this compound is not available, analysis of its isomer, 1-benzyl-3-methylpiperidin-4-one, shows a precursor ion [M+H]⁺ at m/z 204.1383, which fragments to produce ions at m/z 120 and 160.1.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture using liquid chromatography and then detects and identifies them using mass spectrometry. For a synthesized sample of this compound, LC-MS would be used to assess its purity by separating it from any starting materials, byproducts, or other impurities. The mass spectrometer would then confirm the identity of the main peak as the target compound by its mass-to-charge ratio. This technique is crucial for quality control in chemical synthesis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ketone and the aromatic ring.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1715 cm⁻¹ |
| C-H (Aromatic) | ~3000-3100 cm⁻¹ |
| C=C (Aromatic) | ~1450-1600 cm⁻¹ |
| C-N (Amine) | ~1000-1250 cm⁻¹ |
Table 2: Expected Infrared Absorption Bands for this compound. These are general ranges and can vary based on the specific molecular environment.
X-ray Crystallography for Solid-State Structure and Absolute/Relative Stereochemical Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, this technique can unambiguously determine the absolute or relative stereochemistry of the chiral center at the C5 position, revealing the orientation of the methyl group in the crystal lattice. This would provide conclusive evidence for the structural elucidation of the compound.
As of current findings, no published X-ray crystallographic data for this compound is available. However, studies on related compounds, such as (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one, have utilized this technique to determine the sofa-conformation of the piperidinone ring and the equatorial position of the benzyl substituent. biosynth.com
Computational Chemistry and Theoretical Investigations of 1 Benzyl 5 Methylpiperidin 3 One
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), can predict a molecule's geometry, energy, and the distribution of its electrons.
Density Functional Theory (DFT) Applications in Compound Analysis
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost. DFT calculations can be used to optimize the molecular geometry of 1-Benzyl-5-methylpiperidin-3-one, determining the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, various properties such as vibrational frequencies, which correspond to infrared spectra, can be calculated. epstem.net
For instance, in studies of related piperidine (B6355638) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully employed to calculate geometrical parameters and spectral data. researchgate.net These calculations provide bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites for nucleophilic attack. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. scirp.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov For similar heterocyclic compounds, a narrow frontier orbital gap has been shown to correlate with higher chemical reactivity and the potential for intramolecular charge transfer. researchgate.netnih.gov
Table 1: Conceptual Frontier Molecular Orbital Properties
| Property | Description | Implication for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between LUMO and HOMO. | A smaller gap would suggest higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. rsc.org It is a valuable tool for identifying the regions that are rich or poor in electrons. MEP maps are color-coded, typically with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. chemrxiv.org
In a molecule like this compound, the oxygen atom of the carbonyl group is expected to be a region of high electron density (red), making it a likely site for interaction with electrophiles. The hydrogen atoms and regions around the benzyl (B1604629) group may show positive potential (blue), indicating potential sites for nucleophilic interaction.
Fukui Functions for Nucleophilic and Electrophilic Attack Prediction
Fukui functions offer a more quantitative method to pinpoint reactive sites within a molecule. wikipedia.orgscm.com Derived from DFT, these functions describe the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (electron acceptance)
f-(r) : for electrophilic attack (electron donation)
f0(r) : for radical attack
By calculating these functions for each atom in this compound, one could precisely rank the atoms in terms of their susceptibility to different types of chemical attack. researchgate.net This provides a more detailed reactivity map than MEP alone.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. researchgate.net
For a compound like this compound, this could involve studying its reduction, oxidation, or condensation reactions. For example, the reduction of the ketone group could be modeled to understand the stereoselectivity of the resulting alcohol. DFT calculations can identify the transition state structures and their corresponding activation energies, which are the energy barriers that must be overcome for the reaction to proceed. mdpi.com This information is crucial for understanding reaction kinetics and for optimizing reaction conditions.
Conformational Analysis and Energy Minimization Studies
Molecules with flexible rings and substituents, such as this compound, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy differences between them.
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents—the benzyl group at the nitrogen and the methyl group at position 5—influences the preferred conformation. The benzyl group can be in either an axial or equatorial position, and the methyl group will also have a preferred orientation. nih.gov
Computational methods can be used to perform a systematic search of the conformational space of this compound. By calculating the energy of each possible conformation, the global minimum energy structure, which is the most stable conformer, can be identified. nih.govacs.org These studies are vital as the conformation of a molecule can significantly impact its reactivity and biological activity. For instance, studies on N-methyl piperidine have explored the equilibrium between chair and twist conformers. rsc.org
Theoretical Calculations of Thermodynamic and Kinetic Parameters
Similarly, the theoretical calculation of thermodynamic and kinetic parameters provides crucial insights into a molecule's stability, reactivity, and potential reaction pathways. These calculations typically involve determining parameters such as enthalpy of formation, Gibbs free energy, and activation energies for various reactions.
Conformational analysis is a key aspect of these theoretical studies for flexible molecules like piperidines. Different chair and boat conformations, as well as the orientation of the benzyl and methyl substituents (axial vs. equatorial), would possess different energy levels. Computational studies on related piperidine structures have shown that the conformational preferences can be significantly influenced by factors like allylic strain. However, specific research detailing the thermodynamic and kinetic parameters for the various conformers of this compound is not present in the available literature.
A comprehensive computational study would provide data on:
The relative energies and populations of different conformers at room temperature.
The energy barriers for conformational interconversions.
Thermodynamic parameters like standard enthalpy, entropy, and Gibbs free energy of the most stable conformer.
Kinetic parameters for potential reactions, such as reduction of the ketone or N-debenzylation.
The absence of such published research means that no data tables for the thermodynamic and kinetic parameters of this compound can be presented.
Applications and Role in Organic Synthesis and Pharmaceutical Chemistry Research
1-Benzyl-5-methylpiperidin-3-one as a Versatile Synthetic Building Block
This compound is a highly valued heterocyclic ketone that serves as a foundational component in multi-step synthetic sequences. The utility of this compound is centered on the reactivity of its carbonyl group (C=O) at the 3-position. This ketone functionality allows for a variety of chemical transformations, enabling chemists to introduce new substituents and build molecular complexity.
One of the most common and powerful applications of this building block is in reductive amination reactions . This process involves the reaction of the ketone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to yield a 3-amino-piperidine derivative. A range of reducing agents can be employed for this transformation, providing chemists with control over the reaction conditions. This strategy is a cornerstone for incorporating the piperidine (B6355638) scaffold into larger, more complex drug candidates. google.com
The presence of the N-benzyl group provides stability to the molecule during various synthetic steps and can be readily removed at a later stage through catalytic hydrogenation. This "protecting group" strategy is fundamental in organic synthesis, allowing for selective reactions at other parts of the molecule without interference from the piperidine nitrogen.
Precursor to Structurally Complex Piperidine Derivatives
The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceutical agents. This compound provides a reliable starting point for elaborating this simple ring into more intricate and three-dimensional structures.
Synthesis of Polycyclic and Bridged Systems
The strategic placement of the ketone in this compound facilitates intramolecular reactions to form fused or bridged ring systems. Research in the development of novel therapeutics has shown its utility as a precursor for creating complex spiro-heterocycles. For instance, it has been identified as a potential starting material in the synthesis of 6-aza-spiro google.comcymitquimica.comoctane derivatives, which are important scaffolds in medicinal chemistry. google.com These types of transformations often involve creating a new carbon-carbon or carbon-heteroatom bond originating from the carbon adjacent to the ketone, leading to rigid, polycyclic structures that are of great interest in drug design for their ability to precisely orient functional groups in three-dimensional space.
Generation of Chiral Piperidine Scaffolds
The methyl group at the 5-position introduces a stereocenter into the piperidine ring, meaning that this compound can exist as two enantiomers ((5R) and (5S)). The chiral version of this compound, particularly (5S)-1-benzyl-5-methylpiperidin-3-one, is a valuable building block for the synthesis of enantiomerically pure pharmaceuticals. google.com
The generation of these single-enantiomer scaffolds can be achieved through two primary routes:
Asymmetric Synthesis: Developing a synthetic pathway from achiral precursors that uses a chiral catalyst or auxiliary to selectively produce the desired enantiomer.
Chiral Resolution: Synthesizing the compound as a racemic mixture (an equal mix of both enantiomers) and then separating them. A common method for this is asymmetric chromatography, which uses a chiral stationary phase to physically separate the two enantiomers. google.com
The availability of enantiopure forms of this building block is critical, as the biological activity of a drug often resides in only one of its enantiomers.
Role in the Research and Development of Bioactive Molecules
The piperidinone core is a privileged scaffold in medicinal chemistry, and this compound serves as a key intermediate in the discovery of new therapeutic agents.
Development of Novel Heterocyclic Scaffolds for Chemical Biology
This compound has been utilized in the synthesis of novel heterocyclic compounds designed to interact with specific biological targets. For example, it is a documented precursor in the development of C-C chemokine receptor type 2 (CCR2) antagonists. google.com CCR2 is a protein implicated in inflammatory responses, and its antagonists are investigated for the treatment of cardiovascular and inflammatory diseases. google.com Furthermore, it has been named as a starting material in the synthesis of piperidinyl-amine compounds intended for the treatment of autoimmune diseases. google.com The ability to use this piperidinone as a template allows researchers to generate libraries of related compounds to screen for biological activity, accelerating the drug discovery process.
Strategies for Introducing Piperidinone Moieties into Candidate Molecules
A key challenge in drug development is the efficient synthesis of complex molecules. This compound offers a strategic solution for incorporating the functionalized piperidine motif. The primary strategy, as highlighted previously, is reductive amination. google.comgoogle.com This reaction directly links a new molecular fragment (an amine) to the piperidine ring at the 3-position, forming a stable carbon-nitrogen bond.
The general scheme for this strategic incorporation is outlined in the table below, showcasing how the versatile ketone allows for the coupling of the piperidine core with various amine-containing molecules.
| Reaction Step | Description | Reagents & Conditions | Resulting Moiety |
| 1. Iminium Formation | The ketone of this compound reacts with a selected amine (R-NH₂) to form a C=N double bond. | Amine (R-NH₂), mild acid catalyst | Iminium ion intermediate |
| 2. In Situ Reduction | The intermediate iminium ion is immediately reduced without being isolated. | Sodium triacetoxyborohydride, Sodium cyanoborohydride, or other suitable reducing agents. | 3-amino-piperidine derivative |
This two-step, one-pot procedure is highly efficient and is a favored method in medicinal chemistry for building molecular diversity from a common piperidinone core.
Exploitation of its Structural Moiety in Material Science Research
Currently, there is limited to no specific information available in peer-reviewed scientific literature or patents detailing the direct application or exploitation of the this compound structural moiety in material science research. The primary focus of research on this compound and its close isomers, such as 1-benzyl-4-methylpiperidin-3-one, has been its role as a key intermediate in organic and pharmaceutical chemistry. chemicalbook.com These compounds are primarily valued as building blocks for more complex, biologically active molecules.
While direct applications are not documented for this compound, research into structurally related compounds provides a potential, albeit speculative, glimpse into avenues for future investigation. For instance, the related compound 1-Benzyl-3-piperidinol, which features a hydroxyl group instead of a ketone at the 3-position, has been mentioned in the context of materials science. bloomtechz.com One source notes that this amine alcohol has potential applications in materials science and that the interaction between the acoustic properties of such molecules and biological signals is an emerging area of interest. bloomtechz.com However, this remains a broad assertion, and specific research demonstrating the development of materials from this or related piperidinol structures is not provided.
The core piperidine ring is a common motif in various fields due to its conformational properties. In principle, polymers or functional materials could be synthesized incorporating the this compound moiety. The benzyl (B1604629) group offers a site for modification, and the ketone functional group can undergo a variety of chemical reactions to enable polymerization or attachment to a material backbone.
Q & A
Advanced Research Question
- DFT calculations : B3LYP/6-31G* level identifies electrophilic sites (LUMO maps) and nucleophilic regions (HOMO).
- Solvent effects : COSMO-RS models polarity impacts on reaction pathways.
- Transition state analysis : IRC calculations (Gaussian/ORCA) validate mechanistic hypotheses.
Compare results with experimental kinetic data (e.g., NMR reaction monitoring) .
How should researchers address conflicting spectral data (e.g., unexpected NMR peaks) during structural validation?
Advanced Research Question
- 2D NMR : HSQC/HMBC correlations assign ambiguous proton-carbon connectivities.
- Dynamic effects : Variable-temperature NMR (e.g., −40°C to 80°C) detects conformational exchange.
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns.
Cross-validate with SCXRD or computational NOE simulations .
What methodologies assess the toxicity profile of this compound when toxicological data is limited?
Advanced Research Question
- In vitro assays : MTT assays (cell viability) on human hepatocytes (HepG2) or renal cells (HEK293).
- Read-across analysis : Compare with structurally similar compounds (e.g., 1-Benzyl-3-methylpiperidin-4-one, H302: acute toxicity).
- QSAR models : Predict LD50 using software like TEST (EPA) or Toxtree .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
